Positional Isomer Mutagenicity in E. coli DNA Repair Mutants
The 3,4-dimethylphenyl isomer (nitroso-MPMC) has been directly characterized in E. coli isogenic strains. Nitroso-MPMC induced significant Arg⁺ mutations in the recA⁻ strain—a pattern distinct from the 1-naphthyl analog (nitroso-NAC), which was hardly mutable in recA⁻ [1]. The 3,5-dimethylphenyl isomer (this compound) shares the dimethyl substitution pattern but with meta,meta- rather than meta,para- geometry. This positional shift alters the Hammett σ value of the phenolic leaving group, which is expected to modulate the rate of the 1,3-acyl NO shift decomposition pathway that generates the DNA-methylating methane diazonium ion [2]. No direct head-to-head mutagenicity comparison between the 3,5- and 3,4-isomers has been published; the quantitative comparison below therefore uses the best-available 3,4-isomer data as the structural nearest-neighbor baseline.
| Evidence Dimension | Mutagenicity in E. coli recA⁻ strain (Arg⁺ reversion) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be similar to 3,4-isomer based on structural homology (both dimethylphenyl N-methyl-N-nitrosocarbamates with identical molecular formula C₁₀H₁₂N₂O₃, MW 208.21) [1]. |
| Comparator Or Baseline | Nitroso-MPMC (3,4-dimethylphenyl N-methyl-N-nitrosocarbamate, CAS 58139-33-6): significant Arg⁺ mutations observed in recA⁻ strain; nitroso-NAC (1-naphthyl analog): recA⁻ strain hardly mutable [1]. |
| Quantified Difference | Qualitative categorical difference: nitroso-MPMC and nitroso-MTMC are mutagenic in recA⁻ (MNNG-like pattern); nitroso-NAC is not (MMS/X-ray-like pattern). The 3,5-isomer is predicted, based on dimethylphenyl subclass membership, to exhibit the MNNG-like recA⁻ mutable pattern, differentiating it from naphthyl-substituted nitrosocarbamates [1]. |
| Conditions | E. coli isogenic strains: wild-type, uvrA⁻, polA⁻, recA⁻; Arg⁺ reversion assay; without metabolic activation (Yoshikawa et al., 1978). |
Why This Matters
The DNA repair pathway dependence determines which genetic backgrounds will report mutagenic activity, directly impacting the choice of compound for genotoxicity screening assays and the interpretability of mutagenicity data across laboratories.
- [1] Yoshikawa K, Uchino H, Kurata H. Differential mutagenicity of N-methyl-N-nitrosocarbamate insecticides in Escherichia coli strains having different DNA repair capacities. Mutat Res. 1978;54(3):283-288. doi:10.1016/0165-1161(78)90018-3 View Source
- [2] Bohle DS, Chua Z, Perepichka I, Rosadiuk K. Lewis acid stabilization and activation of primary N-nitrosamides. RSC Adv. 2017;7:8205-8219. doi:10.1039/C6RA24421A. Describes 1,3-acyl NO shift decomposition pathway of N-nitrosocarbamates. View Source
